4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide
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Description
4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
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Biological Activity
The compound 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a thiazole moiety and a spirocyclic system, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H20ClN3O4S
- Molecular Weight : 421.9 g/mol
- IUPAC Name : 4-chloro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decane-8-yl)ethyl)thiazol-2-yl)benzamide
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of key enzymes involved in bacterial DNA replication and transcription.
Enzyme Inhibition
- Topoisomerase Inhibition :
- Acetylcholine Receptor Antagonism :
Biological Activity
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
Antibacterial Activity
The compound has shown promising antibacterial properties against multiple strains of bacteria:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecium.
- Gram-negative Bacteria : Demonstrated activity against Acinetobacter baumannii, highlighting its broad-spectrum potential .
Cytotoxicity Studies
In cytotoxicity assays, the compound exhibited selective toxicity towards bacterial cells while showing minimal effects on human cell lines. This selectivity is crucial for developing safe therapeutic agents.
Case Studies
- In Vivo Efficacy :
- Mechanistic Studies :
Data Summary
Properties
IUPAC Name |
4-chloro-N-[4-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-3-1-13(2-4-14)17(25)22-18-21-15(12-28-18)11-16(24)23-7-5-19(6-8-23)26-9-10-27-19/h1-4,12H,5-11H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUPAUQSVCBSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.